Cas no 89-51-0 (2-(carboxymethyl)benzoic acid)

2-(carboxymethyl)benzoic acid structure
2-(carboxymethyl)benzoic acid structure
Product Name:2-(carboxymethyl)benzoic acid
CAS No:89-51-0
MF:C9H8O4
MW:180.157423019409
MDL:MFCD00004326
CID:34506
PubChem ID:66643
Update Time:2024-10-26

2-(carboxymethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Homophthalic acid
    • alpha-Carboxy-o-toluic acid
    • o-Carboxyphenylacetic acid
    • Homophthalic acid,(o-Carboxyphenylacetic acid)
    • (O-CARBOXYMETHYL)BENZOIC ACID
    • 2-(carboxymethyl)benzoic acid
    • 2-CARBOXYPHENYLACETIC ACID
    • Homophthalicdiacid(anhydride)
    • Benzeneacetic acid, 2-carboxy-
    • 2-Carboxybenzeneacetic acid
    • (2-Carboxyphenyl)acetic acid
    • o-Toluic acid, alpha-carboxy-
    • Toluene-alpha,2-dicarboxylic acid
    • Homophthalic acid, 98%
    • 2-Carboxymethyl-benzoic acid
    • MLS000080552
    • .alpha.-Carboxy-o-toluic acid
    • o-Toluic acid, .alpha.-carboxy-
    • ZHQLTKAVLJKSKR-UHFFFAOYSA-N
    • Toluene-.alph
    • 2-(2-Carboxyphenyl)acetic acid
    • F0913-5457
    • FT-0611655
    • 2-(carboxymethyl)-benzoic acid
    • Homophthalic diacid (anhydride)
    • DTXSID4058990
    • CCG-202892
    • EU-0099869
    • BRN 1872069
    • C-1900
    • 2-(Carboxymethyl)benzoic acid #
    • ChemDiv2_003450
    • I+/--Carboxy-o-toluic acid
    • BB 0242413
    • BDBM33525
    • NSC15185
    • Z104474214
    • SR-01000597071
    • SR-01000597071-1
    • Toluene-.alpha.,2-dicarboxylic acid
    • MFCD00004326
    • 4-09-00-03343 (Beilstein Handbook Reference)
    • a-Carboxy-o-toluic acid
    • 2-(2-hydroxy-2-oxoethyl)benzoic acid
    • SMR000035334
    • Q19597515
    • STK720145
    • A843215
    • HMS1378M18
    • (2-carboxyphenyl)eddikesyre
    • o-Carboxybenzeneacetic acid
    • EINECS 201-913-9
    • HMS2404J09
    • NSC401692
    • NSC 15185
    • AC-907/25014248
    • PB47625
    • 3GE2MUV5GV
    • AKOS000118873
    • FS-4160
    • UNII-3GE2MUV5GV
    • NSC-401692
    • Phenacetic acid, 2-carboxy-
    • NSC-15185
    • SCHEMBL27477
    • 2-Carboxylphenylacetic Acid
    • AMY14275
    • LS-28651
    • 89-51-0
    • SY048558
    • alpha-Carboxy-o-toluic acid, 2-Carboxyphenylacetic acid
    • cid_66643
    • EN300-19555
    • CHEMBL1229545
    • CS-W017223
    • T0262
    • 2-carboxymethylbenzoic acid
    • Homophthalicacid
    • homopthalic acid
    • 2-Carboxybenzeneacetic acid (ACI)
    • o-Toluic acid, α-carboxy- (6CI, 7CI, 8CI)
    • NSC 149596
    • NSC 401692
    • Toluene-α,2-dicarboxylic acid
    • α-Carboxy-o-toluic acid
    • DB-057136
    • o-Toluic acid, I+--carboxy-
    • DTXCID8048658
    • Toluene-I+-,2-dicarboxylic acid
    • Homophthalic acid (2-Carboxyphenylacetic acid)
    • NS00039333
    • o-Toluic acid, alpha-carboxy-(8CI)
    • MDL: MFCD00004326
    • Inchi: 1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)
    • InChI Key: ZHQLTKAVLJKSKR-UHFFFAOYSA-N
    • SMILES: O=C(C1C(CC(O)=O)=CC=CC=1)O
    • BRN: 1872069

Computed Properties

  • Exact Mass: 180.04200
  • Monoisotopic Mass: 180.042259
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 74.6

Experimental Properties

  • Color/Form: White to Yellow Solid
  • Density: 1.4100
  • Melting Point: 178-182 °C (lit.)
  • Boiling Point: 389.5°C at 760 mmHg
  • Flash Point: 190
  • Refractive Index: 1.6
  • Water Partition Coefficient: 12 g/L (20 ºC)
  • PSA: 74.60000
  • LogP: 1.01190
  • Solubility: Soluble in ethanol, slightly soluble in water and ether.

2-(carboxymethyl)benzoic acid Security Information

2-(carboxymethyl)benzoic acid Customs Data

  • HS CODE:2917399090
  • Customs Data:

    China Customs Code:

    2917399090

    Overview:

    2917399090 Other aromatic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture

    Summary:

    2917399090 aromatic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%

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2-(carboxymethyl)benzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Iron oxide (Fe3O4) Solvents: Acetonitrile ;  3 h, reflux
Reference
Highly efficient oxidative cleavage of alkenes and cyanosilylation of aldehydes catalysed by magnetically recoverable MIL-101
Nourian, Maryam; Zadehahmadi, Farnaz; Kardanpour, Reihaneh; Tangestaninejad, Shahram ; Moghadam, Majid ; et al, Applied Organometallic Chemistry, 2018, 32(1),

Production Method 2

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran
Reference
Lateral lithiation reactions promoted by heteroatomic substituents
Clark, Robin D.; Jahangir, Alam, Organic Reactions (Hoboken, 1995, 47,

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphoric acid ,  Potassium iodide ,  Phosphorus ;  4 h, heated
Reference
Reduction with phosphorus in the presence of iodine or hydriodic acid as catalyst
Miescher, K.; Billeter, J. R., Helvetica Chimica Acta, 1939, 22, 601-10

Production Method 4

Reaction Conditions
1.1 Reagents: Tributylstannane Catalysts: 1,3-Dinitrobenzene Solvents: Water
1.2 -
Reference
Aqueous organotin chemistry: tin hydride mediated dehalogenation of organohalides and a novel organotin mediated nucleophilic substitution on 2-iodobenzoates in water
Sarma, Koushik Das; Maitra, Uday, Tetrahedron, 1998, 54(19), 4965-4976

Production Method 5

Reaction Conditions
1.1 Solvents: Water
Reference
Homophthalic acid
Smith, P. A. S.; Kan, R. O., Organic Syntheses, 1964, 44, 62-3

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, (μ-oxodioxodimolybdate)tricosa-μ-oxononaoxo[μ12… ,  MIL 101(Cr) Solvents: Acetonitrile ,  Water ;  3 h, 70 °C
Reference
The effect of encapsulated Zn-POM on the catalytic activity of MIL-101 in the oxidation of alkenes with hydrogen peroxide
Saedi, Zahra; Tangestaninejad, Shaharm; Moghadam, Majid; Mirkhani, Valiollah; Mohammadpoor-Baltork, Iraj, Journal of Coordination Chemistry, 2012, 65(3), 463-473

Production Method 7

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium dichromate Solvents: Water
Reference
Preparation of homophthalyl cyclic hydrazide and 4- aminohomophthalyl cyclic hydrazide
Whitmore, Willet F.; Cooney, Robert C., Journal of the American Chemical Society, 1944, 66, 1237-40

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: MIL 101(Cr) Solvents: Acetonitrile ;  120 min, 70 °C
Reference
Nanocoating of Hydrophobic Mesoporous Silica around MIL-101Cr for Enhanced Catalytic Activity and Stability
Ying, Jie; Herbst, Annika; Xiao, Yu-Xuan; Wei, Hao; Tian, Ge; et al, Inorganic Chemistry, 2018, 57(3), 899-902

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen peroxide Catalysts: Diaquatris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]fluoro-μ3-oxotrichromium ,  Diaquatris[μ-[1,4-benzenedicarboxylato(2-)-κO1:κO′1]]hydroxy-μ3-oxotrichromium Solvents: Acetonitrile ,  Water ;  3 h, 70 °C
Reference
MIL-101 metal-organic framework: A highly efficient heterogeneous catalyst for oxidative cleavage of alkenes with H2O2
Saedi, Zahra; Tangestaninejad, Shahram; Moghadam, Majid; Mirkhani, Valiollah; Mohammadpoor-Baltork, Iraj, Catalysis Communications, 2012, 17, 18-22

Production Method 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
Reference
Fused s-triazino heterocycles. XV. 13H-4,6,7,13a,13c-Pentaazabenzo[hi]chrysene, 13H-4,7,13a,13c-tetraazabenzo[hi]chrysene, and 7H-3,7,10,10b-tetraazacyclohepta[de]naphthalene, three new ring systems
Shaw, John T.; Corbett, Wendy L.; Layman, Deanna L.; Cuny, Gregory D.; Kerschner, Judith L., Journal of Heterocyclic Chemistry, 1988, 25(6), 1837-40

Production Method 11

Reaction Conditions
1.1 Solvents: Tetrahydrofuran
Reference
An investigation of the di-Grignard approach to metallabenzocyclobutenes of Group 14
De Boer, H. J. R.; Akkerman, O. S.; Bickelhaupt, F., Journal of Organometallic Chemistry, 1987, 321(3), 291-306

Production Method 12

Reaction Conditions
1.1 Catalysts: Osmium tetroxide Solvents: Acetone ,  Water
Reference
A convenient, mild method for oxidative cleavage of alkenes with Jones reagent/osmium tetraoxide
Henry, James R.; Weinreb, Steven M., Journal of Organic Chemistry, 1993, 58(17),

Production Method 13

Reaction Conditions
Reference
Carboxylation of dilithium ortho-toluates
Hauser, Frank M.; Rhee, Richard, Synthesis, 1977, (4), 245-6

Production Method 14

Reaction Conditions
1.1 Reagents: Dibutyltin dichloride ,  Diisopropylethylamine Solvents: Toluene
1.2 Reagents: Sodium carbonate Solvents: Water
Reference
Aqueous organotin chemistry: part 3 - Triphenyltin hydride and di-n-butyltin dichloride mediated nucleophilic substitution of 2-iodobenzoates in water
Sarma, Koushik Das; Maitra, Uday, Indian Journal of Chemistry, 2001, (11), 1148-1150

Production Method 15

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium dichromate Solvents: Water
Reference
Homophthalic acid and anhydride
Grummitt, Oliver; Egan, Richard; Buck, Allen, Organic Syntheses, 1949, 29, 49-52

Production Method 16

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane ,  Water ;  rt → 80 °C; 45 h, 80 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  basified
1.3 Reagents: Sulfuric acid Solvents: Water ;  acidified
Reference
Synthesis of chlorohomophthalic acids, key intermediates in the synthesis of chlorinated isocoumarins
Joseph, Augustine R.; Kumbhar, Virendra B.; Ranade, Anup A.; Paradkar, Madhusudan V., Journal of Chemical Research, 2007, (2), 91-93

Production Method 17

Reaction Conditions
1.1 Reagents: Sulfuric acid ,  Potassium dichromate Solvents: Water ;  rt → 65 °C
1.2 65 °C; 2 h, 65 °C; 65 °C → rt; overnight, cooled
Reference
Synthesis and anti-cancer activities of 6-arylindenoisoquinolines
Wang, Tian-lin; Xiang, Hua; Xu, Xiao-li; Xiao, Hong; You, Qi-dong, Zhongguo Yaowu Huaxue Zazhi, 2012, 22(4), 268-275

Production Method 18

Reaction Conditions
1.1 Solvents: Acetic acid
Reference
New syntheses of cyclopolyenes. VI. Benzocycloheptatriene, benzocycloöctatriene, and benzocycloöctatetraene
Wittig, Georg; Eggers, Heinrich; Duffner, Paul, Justus Liebigs Annalen der Chemie, 1958, 619, 10-27

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Amadis Chemical Company Limited
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(CAS:89-51-0)2-(carboxymethyl)benzoic acid
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Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:59
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(CAS:89-51-0)Homophthalic acid
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Amadis Chemical Company Limited
(CAS:89-51-0)2-(carboxymethyl)benzoic acid
A843215
Purity:99%
Quantity:500g
Price ($):530.0
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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:89-51-0)邻羧基
LE2463496
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
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